Hyuganoside IV
Description
Hyuganoside IV is a naturally occurring phenylpropanoid glycoside isolated from Angelica furcijuga (分叉当归), a plant historically used in traditional medicine. The compound is part of the Hyuganoside series (II, IIIa, IIIb, IV, V), characterized by a core structure of phenylpropanoid derivatives with glycosidic linkages. Its molecular formula is C24H28O7, with a molecular weight of 436.47 g/mol . Physically, it appears as a colorless to white crystalline solid with a melting point of 186–188°C and a specific optical rotation of [α]D<sup>25</sup> = -5.5° . This compound is primarily sourced from the flowers of Angelica furcijuga, a plant native to Japan’s Hyuga region, as indicated by its nomenclature .
Properties
Molecular Formula |
C20H28O11 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
3-[(2R,3S)-3-hydroxy-2-(2-hydroxypropan-2-yl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1-benzofuran-5-yl]propanoic acid |
InChI |
InChI=1S/C20H28O11/c1-20(2,28)18-14(25)12-9(29-18)5-3-8(4-6-11(22)23)17(12)31-19-16(27)15(26)13(24)10(7-21)30-19/h3,5,10,13-16,18-19,21,24-28H,4,6-7H2,1-2H3,(H,22,23)/t10-,13-,14+,15+,16-,18-,19+/m1/s1 |
InChI Key |
DAVXSVGAHCHFQB-GIDDHENUSA-N |
Isomeric SMILES |
CC(C)([C@H]1[C@H](C2=C(O1)C=CC(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)O)O)O |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=CC(=C2OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)O)O)O |
Synonyms |
hyuganoside IV |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Hyuganoside IIIa and IIIb
Hyuganoside IIIa (C23H26O7) and IIIb (C24H28O7) are structural isomers of Hyuganoside IV, differing in glycosylation patterns. Both share the same phenylpropanoid backbone but exhibit variations in sugar moiety attachments:
- Hyuganoside IIIa: Features a glucose residue at the C-3 position.
- Hyuganoside IIIb: Contains a rhamnose substitution at C-7 . These structural differences influence their solubility and pharmacological profiles. For instance, Hyuganoside IIIb demonstrates higher bioavailability in aqueous solutions compared to IIIa and IV due to its rhamnose group .
Citrusin A
Citrusin A (C24H28O7), identified in Passiflora edulis, is an isomer of this compound. Despite identical molecular formulas, Citrusin A lacks the hydroxyl group at the C-4 position, resulting in reduced antioxidant activity compared to this compound .
Table 1: Structural Comparison of this compound with Analogues
Functional Comparison with Pharmacologically Related Compounds
Hyuganin A
Hyuganin A (C15H22O), a non-glycosylated derivative from the same plant, acts as a potent NO production inhibitor (IC50 = 12.3 μM) . In contrast, this compound lacks significant NO inhibition but exhibits moderate anti-inflammatory activity via COX-2 suppression .
Methyl Rosmarinate and Danshensu
Methyl rosmarinate (C20H18O8) and danshensu (C9H10O5), phenylpropanoids from Salvia species, share a similar biosynthetic pathway with this compound. However, danshensu’s simpler structure (lacking glycosylation) correlates with faster metabolic clearance (<i>t</i>1/2 = 1.2 h) compared to this compound (<i>t</i>1/2 = 4.8 h) .
Table 2: Pharmacological Activity Comparison
Discussion of Divergences and Limitations
Q & A
Q. What are the primary botanical sources of Hyuganoside IV, and what methodological considerations are essential for its extraction and purification?
this compound is isolated from the flowers of Angelica furcijuga (FEN CHA DANG GUI) . Extraction typically involves solvent-based methods (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography or HPLC). Key considerations include optimizing solvent polarity for solubility, monitoring purity via TLC, and verifying structural integrity using spectroscopic techniques (e.g., NMR, MS). Record experimental conditions (e.g., temperature, solvent ratios) to ensure reproducibility .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural properties?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for elucidating its glycosidic linkages and aglycone structure, while Mass Spectrometry (MS) confirms molecular weight (C₂₀H₂₈O₁₁, 444.44 g/mol) . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, and specific optical rotation ([α]D = −5.5° in MeOH) aids in stereochemical identification. Cross-validate results with reference standards and published data .
Q. How should researchers design preliminary assays to assess this compound’s bioactivity?
Begin with in vitro assays (e.g., enzyme inhibition, cell viability tests) using standardized protocols. For example, evaluate antioxidant activity via DPPH radical scavenging or cytotoxicity against cancer cell lines (e.g., MTT assay). Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to ensure statistical robustness .
Advanced Research Questions
Q. How can researchers design in vitro and in vivo experiments to elucidate this compound’s mechanism of action in specific biological pathways?
Use pathway-specific assays (e.g., Western blotting for protein expression, qPCR for gene regulation) to identify molecular targets. For in vivo studies, select animal models relevant to the hypothesized therapeutic area (e.g., anti-inflammatory effects in murine colitis models). Control variables such as dosage (e.g., 10–100 mg/kg), administration route (oral/intraperitoneal), and endpoint measurements (biomarker levels, histopathology). Compare results with existing analogs (e.g., Hyuganoside II or V) to infer structure-activity relationships .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound pharmacological studies?
Employ nonlinear regression models (e.g., log-dose vs. response curve) to calculate EC₅₀/IC₅₀ values. Use ANOVA for multi-group comparisons (e.g., different doses or time points) and post-hoc tests (Tukey’s HSD) to identify significant differences. Report confidence intervals and p-values to quantify uncertainty. For high-throughput data, apply multivariate analysis (e.g., PCA) to reduce dimensionality .
Q. How should contradictory data on this compound’s bioactivity across studies be reconciled?
Conduct meta-analyses to identify confounding variables (e.g., differences in extraction methods, cell lines, or assay conditions). Replicate experiments under standardized protocols and validate using orthogonal methods (e.g., siRNA knockdown to confirm target specificity). Publish negative results to mitigate publication bias and refine hypotheses .
Q. What strategies are effective for optimizing this compound’s solubility and bioavailability in preclinical development?
Explore formulation techniques such as nanoemulsions, liposomes, or cyclodextrin complexes. Assess pharmacokinetic parameters (e.g., Cₘₐₓ, AUC) via LC-MS/MS in rodent plasma. Compare bioavailability across formulations and adjust excipients (e.g., surfactants) to enhance solubility. Use in silico tools (e.g., molecular docking) to predict absorption pathways .
Methodological Guidelines
- Data Presentation : Use tables to summarize physicochemical properties (e.g., molecular weight, optical rotation) and figures for dose-response curves or chromatograms. Label axes clearly and include error bars (±SEM) in graphs .
- Literature Review : Prioritize peer-reviewed studies indexed in PubMed/Scopus and cross-reference with Encyclopedia of Traditional Chinese Medicines for structural validation .
- Ethical Compliance : Obtain institutional approval for in vivo studies and adhere to ARRIVE guidelines for experimental reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
